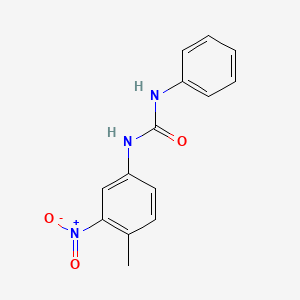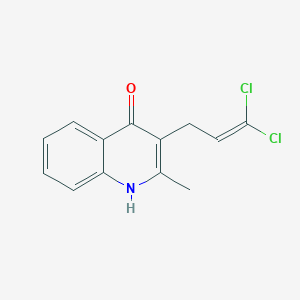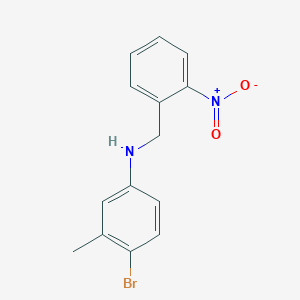
(4-bromo-3-methylphenyl)(2-nitrobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-3-methylphenyl)(2-nitrobenzyl)amine is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. It is a derivative of benzylamine and is also known as 4-bromo-3-methylphenyl-2-nitrobenzylamine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Wirkmechanismus
The mechanism of action of (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been reported to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine has biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to induce apoptosis in tumor cells and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine in lab experiments is its ability to selectively target certain enzymes and bacteria. This makes it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for research on (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in drug development and treatment of diseases. Additionally, research can be conducted to optimize its synthesis method and improve its purity and yield.
Synthesemethoden
The synthesis of (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine has been achieved through several methods. One such method involves the reaction of 4-bromo-3-methylbenzylamine with 2-nitrobenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 4-bromo-3-methylbenzylamine with 2-nitrobenzyl chloride in the presence of a base catalyst. Both methods have been reported to yield high purity and yield of the desired product.
Wissenschaftliche Forschungsanwendungen
(4-bromo-3-methylphenyl)(2-nitrobenzyl)amine has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. These properties make it a potential candidate for drug development and treatment of various diseases.
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZLBCZIYOAQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-N-(2-nitrobenzyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
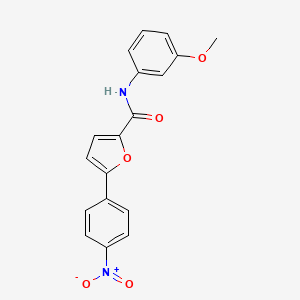
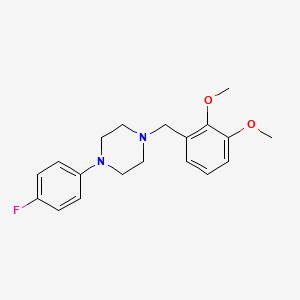
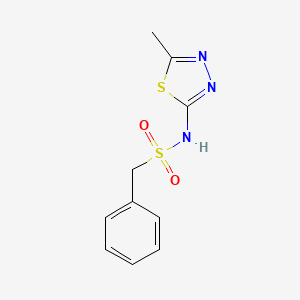
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)

